molecular formula C23H24N4O3S2 B2853598 N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 396722-96-6

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2853598
CAS No.: 396722-96-6
M. Wt: 468.59
InChI Key: CWHPADCFLFFENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[3,4-c]pyrazole intermediates with sulfonylbenzamide derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thieno[3,4-c]pyrazole core with a pyrrolidin-1-ylsulfonylbenzamide moiety sets it apart from other similar compounds.

Biological Activity

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic compound that belongs to the thienopyrazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

Key Features:

  • Thieno[3,4-c]pyrazole core
  • Pyrrolidine-1-sulfonyl group
  • Benzamide moiety

Antimicrobial Activity

Research indicates that compounds with a thienopyrazole core exhibit notable antimicrobial properties. For instance, derivatives of thienopyrazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of Thienopyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.5 mg/mL
Compound BE. coli0.78 mg/mL
Compound CKlebsiella pneumoniae0.39 mg/mL

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in models of neuroinflammation. In vitro studies demonstrate that thienopyrazole derivatives can inhibit nitric oxide production in activated microglia, which are implicated in neurodegenerative diseases like Parkinson's . The inhibition of inflammatory cytokine production is crucial for therapeutic applications in chronic inflammatory conditions.

Case Study: Neuroinflammation Model
In a study involving lipopolysaccharide (LPS)-induced neuroinflammation in BV2 microglial cells, it was found that treatment with thienopyrazole derivatives significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating neurodegenerative diseases.

Anticancer Properties

Thienopyrazole compounds have also been evaluated for their anticancer activities. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

Table 2: Anticancer Activity of Thienopyrazole Derivatives

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Apoptosis induction
MCF-7 (breast)20Cell cycle arrest
A549 (lung)10Inhibition of proliferation

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Key factors include:

  • Substitution on the thienopyrazole ring: Variations can enhance or diminish antimicrobial and anticancer activity.
  • Pyrrolidine moiety: The presence of sulfonamide groups is critical for enhancing solubility and bioavailability.

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S2/c1-16-6-2-3-7-21(16)27-22(19-14-31-15-20(19)25-27)24-23(28)17-8-10-18(11-9-17)32(29,30)26-12-4-5-13-26/h2-3,6-11H,4-5,12-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHPADCFLFFENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.